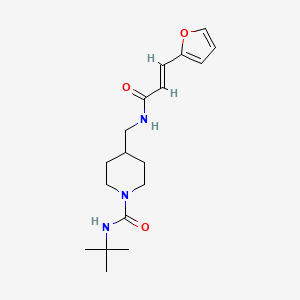

(E)-N-(tert-butyl)-4-((3-(furan-2-yl)acrylamido)methyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-tert-butyl-4-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O3/c1-18(2,3)20-17(23)21-10-8-14(9-11-21)13-19-16(22)7-6-15-5-4-12-24-15/h4-7,12,14H,8-11,13H2,1-3H3,(H,19,22)(H,20,23)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARCSMUNMMXNRSB-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C=CC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)/C=C/C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(tert-butyl)-4-((3-(furan-2-yl)acrylamido)methyl)piperidine-1-carboxamide, a compound featuring a piperidine structure with furan and acrylamide moieties, has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 349.5 g/mol. The compound's structure includes a tert-butyl group, a piperidine ring, and a furan-containing acrylamide side chain, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the coupling of tert-butyl piperidine derivatives with furan-based acrylamides. Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as NMR spectroscopy for structural confirmation.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, derivatives with similar structures have shown significant antiproliferative effects against various cancer cell lines. In vitro assays demonstrated that compounds with piperidine and furan motifs can inhibit cell growth in melanoma and colon cancer lines, suggesting that the target compound may exhibit similar activities.

Table 1: Antiproliferative Activity of Related Compounds

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| Compound A (Piperidine derivative) | 15 | SKM28 |

| Compound B (Furan-acrylamide derivative) | 20 | A375 |

| This compound | TBD | TBD |

Note: TBD = To Be Determined

The proposed mechanism for the anticancer activity involves the inhibition of specific signaling pathways associated with tumor growth and survival. Compounds that target CDC42 GTPases have shown promise in disrupting these pathways, leading to enhanced apoptosis in cancer cells .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of piperidine-based compounds. Modifications at various positions on the piperidine ring or the furan side chain can significantly alter potency and selectivity. For example:

- Substituent Variations : Changing the substituents on the piperidine nitrogen can enhance binding affinity to target proteins.

- Furan Modifications : Alterations in the furan ring can influence solubility and bioavailability.

Case Studies

A recent study explored a series of piperidine derivatives similar to this compound, assessing their effects on various cancer cell lines. The results indicated that certain modifications led to improved antiproliferative activity compared to existing chemotherapeutics .

Comparison with Similar Compounds

Structural Analogues with Varied Acrylamido Substituents

(a) Tert-butyl (E)-4-((3-(4-(4-cyano-2,6-dimethylphenoxy)-2-((4-cyanophenyl)amino)pyrimidin-5-yl)acrylamido)methyl)piperidine-1-carboxylate (15b)

- Molecular Formula : C₃₄H₃₇N₇O₄

- Molecular Weight : 607.29

- Key Features: Replaces the furan-2-yl group with a dicyano-substituted pyrimidine-phenoxy system.

- Physical Properties : Higher molecular weight (607 vs. ~332 for the target compound) and melting point (271–273°C) due to increased aromaticity and hydrogen-bonding capacity .

- Relevance : Demonstrates how bulky aromatic substituents enhance thermal stability but may reduce solubility.

(b) Chidamide [(E)-N-(2-amino-4-fluorophenyl)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzamide]

- Key Features : Substitutes furan with a pyridin-3-yl group and replaces piperidine with a benzamide core.

- Comparison : The target compound’s furan-2-yl group may offer distinct electronic properties (lower basicity than pyridine) and improved metabolic stability compared to chidamide’s pyridine.

(c) N-(tert-Butyl)-4-(3-(5-ethyl-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)phenoxy)piperidine-1-carboxamide (15e)

- Molecular Formula : C₂₂H₂₉N₇O₃

- Molecular Weight : 439.5

- Key Features: Incorporates a triazolopyrimidine-phenoxy substituent instead of furan.

- Biological Relevance : Reported as a Chikungunya virus replication inhibitor, suggesting that the target compound’s furan moiety could be optimized for antiviral activity .

Piperidine-Based Carboxamides with Heterocyclic Substituents

(a) N-[(Furan-2-yl)methyl]-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]piperidine-1-carboxamide

- Molecular Formula : C₁₅H₂₀N₄O₄

- Molecular Weight : 320.35

- Key Features : Retains the furan-2-yl group but replaces the acrylamido linker with an oxadiazole-methoxy chain .

(b) Tert-butyl (1-acetylpiperidin-4-yl)carbamate

- Synthesis : Prepared via acetylation of tert-butyl piperidin-4-ylcarbamate, a common intermediate in piperidine-carboxamide synthesis.

- Relevance : Highlights the prevalence of tert-butyl carbamate protecting groups in piperidine chemistry, a strategy likely used in the target compound’s synthesis .

Comparative Data Table

Q & A

Q. How can researchers optimize the synthesis yield of (E)-N-(tert-butyl)-4-((3-(furan-2-yl)acrylamido)methyl)piperidine-1-carboxamide?

- Methodological Answer : Synthesis optimization involves:

- Stepwise protection/deprotection : Use tert-butyloxycarbonyl (Boc) groups to protect reactive amines during coupling reactions, as seen in piperidine-carboxamide syntheses .

- Catalyst selection : Employ triethylamine or similar bases to facilitate amide bond formation under anhydrous conditions (e.g., dichloromethane) .

- Purification : Column chromatography with gradient elution (e.g., ethyl acetate/hexane) improves purity. Yields of 59–71% are achievable for structurally related compounds by controlling stoichiometry and reaction time .

Q. Which spectroscopic techniques are most reliable for characterizing the acrylamido and furan moieties in this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H NMR confirms the (E)-configuration of the acrylamido group via coupling constants ( for trans double bonds). Furan protons appear as distinct aromatic signals at δ 6.2–7.4 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak () and fragmentation patterns, ensuring correct functional group assembly .

- FT-IR : Stretching vibrations at ~1650 cm (amide C=O) and ~3100 cm (furan C-H) confirm structural motifs .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if airborne particles are generated .

- Storage : Store in a cool, dry place (<25°C) under inert gas (e.g., argon) to prevent degradation. Incompatible with strong oxidizers; segregate from such materials .

- Emergency measures : Immediate access to eyewash stations and emergency showers is mandatory .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental reactivity data for this compound?

- Methodological Answer :

- Validate computational models : Cross-check density functional theory (DFT) calculations with experimental NMR chemical shifts or X-ray crystallography data to refine parameters (e.g., solvent effects, conformational flexibility) .

- Systematic variation : Test reactivity under controlled conditions (e.g., varying pH, temperature) to identify overlooked variables. For example, steric hindrance from the tert-butyl group may slow nucleophilic attacks predicted in silico .

- Collaborative analysis : Use multi-disciplinary approaches (e.g., molecular dynamics simulations paired with kinetic studies) to reconcile discrepancies .

Q. What strategies are effective for analyzing the stereochemical impact of the acrylamido (E)-configuration on biological activity?

- Methodological Answer :

- Stereoisomer synthesis : Prepare (Z)-isomer analogs via photochemical or thermal isomerization, and compare bioactivity using assays like enzyme inhibition or receptor binding .

- Molecular docking : Model both (E) and (Z) configurations against target proteins (e.g., kinases) to assess binding affinity differences. Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- Structure-activity relationship (SAR) : Correlate stereochemistry with pharmacokinetic data (e.g., logP, metabolic stability) to prioritize leads .

Q. How can researchers design experiments to study the compound’s interaction with cytochrome P450 enzymes?

- Methodological Answer :

- In vitro assays : Use human liver microsomes (HLM) or recombinant CYP isoforms (e.g., CYP3A4) with NADPH cofactors. Monitor metabolite formation via LC-MS/MS .

- Inhibition studies : Pre-incubate the compound with HLMs and probe substrates (e.g., midazolam for CYP3A4). Measure IC values to assess inhibition potency .

- Computational modeling : Predict binding modes using docking software (e.g., AutoDock) and validate with mutagenesis studies on key CYP residues .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility profiles of this compound?

- Methodological Answer :

- Solvent screening : Test solubility in DMSO, ethanol, and aqueous buffers (e.g., PBS at pH 7.4) under standardized conditions (25°C, 24 hr stirring). Use UV-Vis spectroscopy or HPLC for quantification .

- Crystalline vs. amorphous forms : Characterize solid-state forms via X-ray powder diffraction (XRPD). Amorphous forms often exhibit higher solubility than crystalline counterparts .

- Literature comparison : Cross-reference with structurally similar tert-butyl-piperidine derivatives, noting trends in substituent effects (e.g., furan’s hydrophobicity vs. acrylamido polarity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.